5-Hydroxy Propafenone Hydrochloride-d5
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Description
5-Hydroxy Propafenone Hydrochloride-d5 is a labeled analogue of 5-Hydroxy Propafenone Hydrochloride . It is a metabolite of Propafenone, a sodium channel blocker . It is used as an antiarrhythmic (class IC) agent .
Molecular Structure Analysis
The molecular formula of 5-Hydroxy Propafenone Hydrochloride-d5 is C21H23D5ClNO4 . The molecular weight is 398.94 g/mol . The structure includes a hydroxy group, a propafenone group, and five deuterium atoms .
Scientific Research Applications
Overview of Propafenone and Its Metabolites
Propafenone, a Class I antiarrhythmic agent with weak beta-adrenoceptor antagonist activity, is primarily used in the treatment of arrhythmias. It is administered both intravenously and orally. An important aspect of its pharmacokinetics involves the presence of an active metabolite, 5-hydroxy-propafenone, which is relevant for understanding the drug's efficacy and safety profile. This metabolite, along with propafenone itself, is involved in the suppression of premature ventricular complexes, couplets, and the abolition of ventricular tachycardia. Their efficacy has been confirmed in both non-comparative and placebo-controlled studies, showcasing propafenone's significance in arrhythmia management (Harron & Brogden, 1987).
Pharmacodynamics and Metabolic Pathways
The pharmacodynamic properties and metabolic pathways of propafenone, including its transformation into 5-hydroxy-propafenone, are critical for individualizing dosage due to its dose-dependent pharmacokinetics. Understanding these properties aids in optimizing therapeutic outcomes for patients with ventricular arrhythmias and other related conditions. The role of 5-hydroxy-propafenone in these processes highlights the importance of metabolic studies in enhancing the drug's clinical application and safety (Harron & Brogden, 1987).
properties
CAS RN |
1188265-48-6 |
---|---|
Product Name |
5-Hydroxy Propafenone Hydrochloride-d5 |
Molecular Formula |
C21H28ClNO4 |
Molecular Weight |
398.939 |
IUPAC Name |
1-[5-hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-(2,3,4,5,6-pentadeuteriophenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C21H27NO4.ClH/c1-2-12-22-14-18(24)15-26-21-11-9-17(23)13-19(21)20(25)10-8-16-6-4-3-5-7-16;/h3-7,9,11,13,18,22-24H,2,8,10,12,14-15H2,1H3;1H/i3D,4D,5D,6D,7D; |
InChI Key |
FAYLNKVZLXBDBE-BQAHAFBHSA-N |
SMILES |
CCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O.Cl |
synonyms |
1-[5-Hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-(phenyl-2,3,4,5,6-d5)-1-propanone Hydrochloride; GPV 129-d5; |
Origin of Product |
United States |
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